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Compound of Interest

Compound Name: 2-Bromo-1-octene

CAS No.: 13249-60-0

Cat. No.: B081390 Get Quote

Executive Summary
This technical guide details the electron ionization (EI) mass spectral behavior of 2-bromo-1-
octene, a vinyl halide intermediate frequently utilized in palladium-catalyzed cross-coupling

reactions (e.g., Suzuki-Miyaura, Negishi).

Correct identification of this molecule relies on detecting the characteristic isotopic "twin

towers" of the molecular ion (

) and the subsequent cleavage of the

bond. Unlike alkyl bromides, which often undergo dehydrohalogenation (loss of HBr), 2-bromo-
1-octene predominantly exhibits direct halogen radical loss due to the specific bond
dissociation energy of the vinylic system, followed by a hydrocarbon decay series typical of the
resulting octenyl cation.

Molecular Profile & Isotopic Signature[1][2]
Before analyzing fragmentation, the operator must verify the molecular ion cluster. Bromine's

natural isotopologues—

(50.69%) and

(49.31%)—create a distinct 1:1 intensity ratio in the molecular ion.
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Parameter Specification

IUPAC Name 2-Bromooct-1-ene

CAS Registry 2298-13-7

Formula

Nominal Mass

190 amu (

) / 192 amu (

)

Base Peak (Predicted) m/z 41 or 55 (Hydrocarbon fragments)

Diagnostic Ion
m/z 111 (

)

The M+ Cluster (m/z 190/192)
In the 70 eV EI spectrum, the molecular ion is visible but often of low-to-moderate intensity due

to the lability of the halide.

m/z 190: Contains

.

m/z 192: Contains

.

Intensity Ratio: ~1:1 (The "Twin Tower" effect).

Validation: If the M+ peak is singular (no M+2), the compound is not a monobrominated

species.

Mechanistic Fragmentation Pathways
The fragmentation of 2-bromo-1-octene is governed by two competing factors: the strength of

the vinylic C-Br bond and the stability of the resulting allylic/alkenyl carbocations.
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Pathway A: Vinylic Cleavage (Primary Diagnostic)
Unlike alkyl halides, where ionization often triggers loss of HBr (M-80/82), vinyl halides under

EI conditions favor the homolytic cleavage of the C-Br bond.

Ionization:

Radical Loss: The molecular ion ejects a bromine radical (

).

Resulting Ion (m/z 111): This generates the octenyl cation at m/z 111. This peak is crucial for

confirming the carbon skeleton length (

).

Pathway B: Hydrocarbon Chain Decay (Low Mass
Region)
Once the bromine is lost, the remaining

ion (m/z 111) possesses excess internal energy and fragments similarly to an alkene.

m/z 69 (

): Loss of propene (

, 42 u) from the octenyl cation.

m/z 55 (

): A dominant fragment in terminal alkenes, corresponding to the butenyl cation.

m/z 41 (

): The Allyl Cation. This is often the Base Peak (100% relative abundance) in the spectra of
long-chain alkenes and haloalkenes due to resonance stabilization.

Pathway C: Minor Dehydrohalogenation
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A minor pathway may involve the loss of HBr to form an octyne radical cation (

) at m/z 110. However, this is less favorable in 2-bromo-1-octene compared to 8-bromo-1-
octene (primary alkyl bromide), making the ratio of m/z 111 to m/z 110 a useful isomer
differentiator.

Visualization of Fragmentation Logic
The following diagram maps the causal relationships between the molecular ion and its

daughter fragments.

Molecular Ion Cluster
[M]+ m/z 190 & 192

(1:1 Ratio)

Octenyl Cation
[C8H15]+
m/z 111

Dominant Path

Octyne Radical Cation
[C8H14]+
m/z 110

Minor Path

Loss of Br radical
(-79/81 u)

Fragment
[C5H9]+
m/z 69

- C3H6

Butenyl Cation
[C4H7]+
m/z 55

- C4H8

Allyl Cation (Base Peak)
[C3H5]+
m/z 41

Resonance Stabilization

Minor Path: Loss of HBr
(-80/82 u)

Click to download full resolution via product page

Caption: Mechanistic flow of 2-bromo-1-octene fragmentation under 70 eV Electron Ionization.

Experimental Validation Protocol
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To reproduce these results and ensure data integrity, follow this GC-MS method. This protocol

is designed to prevent thermal degradation of the vinyl halide prior to ionization.

Instrument Configuration
System: Gas Chromatograph coupled to Single Quadrupole Mass Spectrometer.

Ionization: Electron Impact (EI) at 70 eV.

Source Temp:

(Do not exceed

to minimize pyrolysis).

Transfer Line:

.

Chromatographic Method
Parameter Setting Rationale

Column
DB-5MS (30m x 0.25mm x

0.25µm)

Standard non-polar phase for

halogenated hydrocarbons.

Carrier Gas
Helium @ 1.0 mL/min

(Constant Flow)

Maintains resolution across the

ramp.

Inlet Temp

Critical: Keep lower than

standard (

) to prevent

dehydrohalogenation in the

liner.

Injection Split (20:1)
Prevents detector saturation

from the base peak (m/z 41).

Oven Program (hold 2 min)
Low initial temp focuses the

volatile octene derivative.
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Data Interpretation Checklist
Check Background: Ensure no m/z 79/81 background from previous runs (memory effect).

Verify M+: Zoom in on m/z 190-195. Confirm the doublet.

Confirm m/z 111: If m/z 111 is absent and m/z 113/115 is present, the chain is saturated

(bromo-octane), not bromo-octene.

Assess Purity: Look for m/z 112 (Octene) which indicates debromination (impurity).

Diagnostic Applications
Why is this pattern significant in drug development and synthesis?

Cross-Coupling Monitoring: In Suzuki couplings, the disappearance of the m/z 190/192

cluster and the appearance of the coupled product's molecular ion confirms the oxidative

addition step.

Regioisomer Differentiation:

1-Bromo-1-octene: Shows a similar M+, but the fragmentation often yields a stronger

or

due to the internal double bond stability.

8-Bromo-1-octene: A primary alkyl bromide. It will show a characteristic hydrocarbon

series plus a

fragment at m/z 93/95, which is absent in the 2-bromo-1-octene spectrum.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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